molecular formula C10H7N3O B13222633 4H,5H-Imidazo[1,5-a]quinazolin-5-one

4H,5H-Imidazo[1,5-a]quinazolin-5-one

Cat. No.: B13222633
M. Wt: 185.18 g/mol
InChI Key: JGWRDXAKPGDTBM-UHFFFAOYSA-N
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Description

4H,5H-Imidazo[1,5-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of fused nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a quinazoline ring, forming a unique scaffold that is of significant interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H-Imidazo[1,5-a]quinazolin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamide with glyoxal in the presence of a catalyst. This reaction typically occurs under reflux conditions in ethanol, yielding the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of this compound often employs multi-component reactions (MCRs) due to their efficiency and high yield. These reactions involve the use of readily available starting materials and catalysts, making the process economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4H,5H-Imidazo[1,5-a]quinazolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms and the carbonyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity .

Scientific Research Applications

4H,5H-Imidazo[1,5-a]quinazolin-5-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel molecules with potential therapeutic applications .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promising results in inhibiting various enzymes, making it a valuable tool for studying enzyme function and regulation .

Medicine: In medicine, this compound is explored for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines, highlighting its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of 4H,5H-Imidazo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

4H-imidazo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C10H7N3O/c14-10-7-3-1-2-4-8(7)13-6-11-5-9(13)12-10/h1-6H,(H,12,14)

InChI Key

JGWRDXAKPGDTBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CN=CN23

Origin of Product

United States

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